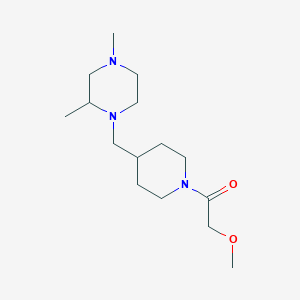
4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester
Übersicht
Beschreibung
4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester, also known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of drugs known as fenamates, which work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Wirkmechanismus
Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Mefenamic acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Mefenamic acid has several biochemical and physiological effects. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus in the brain, which regulates body temperature. Mefenamic acid has been shown to have a half-life of around 2-4 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Mefenamic acid is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent levels in the body.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are responsible for causing inflammation. Another area of research is the development of new formulations of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid that are more soluble and have a longer half-life. Mefenamic acid is also being studied for its potential use in cancer therapy, and more research is needed to determine its efficacy in this area. Finally, 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester acid is being studied for its potential use in the treatment of Alzheimer's disease, and more research is needed to determine its effectiveness in this area.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in treating a variety of conditions, including menstrual cramps, headache, dental pain, and osteoarthritis. Mefenamic acid has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxyethylamino)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-17-6-5-12-9-4-3-8(11(14)18-2)7-10(9)13(15)16/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGNOVFPXLVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2681990.png)

![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)


![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)


![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)
